molecular formula C13H20N2 B3017781 N-benzylazepan-4-amine CAS No. 1565450-95-4

N-benzylazepan-4-amine

Cat. No.: B3017781
CAS No.: 1565450-95-4
M. Wt: 204.317
InChI Key: YKUAUELLNOWIHE-UHFFFAOYSA-N
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Description

Historical Context and Significance in Amine Chemistry

Amines are fundamental organic compounds derived from ammonia, where one or more hydrogen atoms are replaced by alkyl or aryl groups. mdpi.com Their basicity and nucleophilicity make them crucial in a vast array of chemical reactions and biological processes. mdpi.com The development of methods for the synthesis and functionalization of amines has been a central theme in chemical research for over a century. msu.edu

The synthesis of cyclic amines, particularly N-heterocycles, gained prominence with the discovery of their presence in a multitude of natural products and pharmacologically active compounds. csic.es The "hydrogen borrowing" or "N-alkylation" of amines with alcohols has emerged as an atom-economical method for their preparation. msu.edu The Eschweiler-Clarke reaction is another classic method for the methylation of amines, which has been modified for broader applications under microwave irradiation. chemsrc.com The significance of N-benzylazepan-4-amine lies in its role as a building block. The benzyl (B1604629) group serves as a common protecting group for the nitrogen atom, which can be readily removed via hydrogenolysis. This allows for the selective functionalization of the primary amine at the 4-position, followed by deprotection and further modification at the ring nitrogen.

Azepane Scaffolds in Organic Synthesis

The azepane ring is a seven-membered saturated heterocycle containing one nitrogen atom. rsc.org This scaffold is found in numerous natural products and is considered a "privileged" structure in medicinal chemistry due to its frequent appearance in bioactive molecules. rsc.org The synthesis of azepane derivatives is an ongoing challenge for organic chemists, with methodologies including ring-closing reactions, ring-expansion of smaller cyclic compounds, and multi-step sequences. rsc.org

The conformational flexibility of the seven-membered ring allows azepane-based compounds to adopt a wide range of three-dimensional shapes, enabling them to interact with diverse biological targets. This has led to their investigation for various therapeutic applications. The development of enantioselective synthetic routes to access optically active azepane scaffolds is of particular importance, as the stereochemistry often plays a crucial role in biological activity. csic.es

Research Trajectories and Objectives for this compound Chemistry

Current research involving this compound and related structures is primarily focused on its use as a versatile intermediate for the synthesis of novel compounds. The key research objectives include:

Development of Novel Synthetic Methodologies: Researchers are continuously exploring more efficient and stereoselective methods to synthesize substituted azepanes. This includes the use of this compound as a starting material for creating libraries of related compounds.

Medicinal Chemistry Applications: The azepane scaffold is a key component in a number of drug candidates. Research is directed towards synthesizing derivatives of this compound to explore their potential as therapeutic agents. For instance, N-benzylated azepanes have been investigated as potent inhibitors of monoamine transporters. nih.gov

Late-Stage Functionalization: The ability to modify a complex molecule in the final steps of a synthesis is highly valuable. This compound can be incorporated into larger structures, with the amine group allowing for late-stage diversification to fine-tune the properties of the final compound. chemsrc.com

Physicochemical and Spectroscopic Data

The following tables provide an overview of the known physicochemical and theoretical spectroscopic data for this compound and its direct precursors.

Table 1: Physicochemical Properties

Property Value Source
Compound This compound
Molecular Formula C13H20N2 nih.gov
Molecular Weight 204.31 g/mol nih.gov
CAS Number 124584961 ((4S)-isomer) nih.gov
Compound 1-Benzylazepan-4-one
Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
Boiling Point 318.7±30.0 °C at 760 mmHg
Density 1.1±0.1 g/cm3
LogP 1.52
Compound 1-Benzylazepane
Molecular Formula C13H19N
Molecular Weight 189.30 g/mol

Table 2: Spectroscopic Data (Expected/Reported for Related Structures)

Technique Expected/Reported Data
¹H NMR Expected signals would include aromatic protons from the benzyl group (typically ~7.2-7.4 ppm), a singlet for the benzylic CH₂ group, and multiple signals in the aliphatic region for the azepane ring protons. The chemical shifts of the azepane protons would be influenced by their position relative to the nitrogen atoms and their stereochemical environment.
¹³C NMR Expected signals would include those for the aromatic carbons of the benzyl group, the benzylic carbon, and the six carbons of the azepane ring. The carbons attached to nitrogen would appear at a characteristic downfield shift.

| Mass Spec. | The mass spectrum would be expected to show a molecular ion peak. Common fragmentation patterns for N-benzylated amines include the loss of a benzyl radical or a tropylium (B1234903) cation (m/z 91). Alpha-cleavage adjacent to the nitrogen atoms is also a common fragmentation pathway for amines. msu.eduresearchgate.netuni-saarland.de |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzylazepan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-2-5-12(6-3-1)11-15-13-7-4-9-14-10-8-13/h1-3,5-6,13-15H,4,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUAUELLNOWIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for N Benzylazepan 4 Amine and Its Azepane Core

Established Synthetic Pathways for the Azepane Ring System

The construction of the seven-membered azepane ring is a significant challenge in synthetic chemistry due to unfavorable cyclization kinetics. mdpi.com Nevertheless, several effective methodologies have been developed.

Ring expansion reactions provide a powerful route to azepane scaffolds from more readily available smaller rings, such as piperidines or pyrrolidines. mdpi.com

A notable modern approach involves the photochemical dearomative ring expansion of nitroarenes. nih.govmanchester.ac.uk This method uses blue light to mediate the conversion of a nitro group into a singlet nitrene, which transforms the six-membered benzene (B151609) ring into a seven-membered azepine system. nih.govmanchester.ac.uk A subsequent hydrogenolysis step yields the saturated azepane. nih.govmanchester.ac.uk This strategy allows the substitution pattern of the starting nitroarene to be translated directly to the functionalized azepane product. manchester.ac.uk

Other significant ring expansion techniques include:

Beckmann Rearrangement : This classic reaction has been applied to functionalized piperidones and cyclohexanone (B45756) oximes to yield azepane structures. acs.orgmanchester.ac.uk

Tiffeneau–Demjanov-type Rearrangement : This reaction has been utilized to create seven-membered carbocycles and can be adapted for azepane synthesis. mdpi.com

Expansion of Pyrrolidines and Piperidines : Proline-derived N-benzyl pyrrolidino-alcohols can undergo ring expansion to form 2-fluoroalkyl-4-substituted azepanes. doi.org Similarly, photoredox catalysis can transform allylic alcohol-containing piperidines into azepanes. doi.org

From Dihalogenated Aminocyclopropanes : Stable N-Boc-protected bicyclic cyclopropylamines can be deprotected and undergo reductive amination, leading to an unstable intermediate that rearranges to form functionalized tetrahydro-1H-azepine derivatives. rsc.org

Table 1: Selected Ring Expansion Strategies for Azepane Synthesis

Starting MaterialReagents/ConditionsProduct TypeReference
NitroarenesBlue light (e.g., 427 nm), P(Oi-Pr)₃, Et₂NH, then H₂Polysubstituted azepanes nih.gov, manchester.ac.uk
Cyclohexanone OximesAcid catalyst (Beckmann rearrangement)Azepane lactams acs.org
N-Benzyl PiperidineEthyl diazoacetate, Rh₂(OAc)₄N-Benzylazepane
Dihalogenated Bicyclic AminocyclopropanesDeprotection, Reductive AminationHalogen-substituted tetrahydro-1H-azepines rsc.org

Reductive amination is a versatile method for forming C-N bonds and can be applied intramolecularly to construct the azepane ring. mdpi.com

One strategy involves the oxidative cleavage of unsaturated cyclic compounds to produce diformyl intermediates. researchgate.net These intermediates can then undergo a ring-closing double reductive amination with primary amines to furnish azepane frameworks. researchgate.net For instance, this has been used to create various fluorine-containing azepane β-amino acid derivatives. researchgate.net

Intramolecular reductive amination is also a key step in other synthetic sequences. acs.org For example, after introducing an amine and an aldehyde/ketone functionality at appropriate positions on a linear precursor, an intramolecular reaction in the presence of a reducing agent can yield the cyclic azepane. doi.orgacs.org Enzymes, such as imine reductases (IREDs), have been shown to catalyze the intramolecular reductive amination of amino ketones to produce chiral 2-substituted azepanes with high enantiomeric excess. nih.gov

Table 2: Examples of Reductive Amination in Azepane Synthesis

Precursor TypeKey TransformationCatalyst/Reducing AgentProductReference
Diformyl intermediatesDouble reductive aminationPrimary alkylaminesFunctionalized azepanes researchgate.net
Amino ketonesIntramolecular reductive aminationImine Reductases (IREDs)Chiral 2-substituted azepanes nih.gov
Cyclic α-allyl-β-oxoestersHydrogenation/Reductive aminationPd catalyst, H₂Annulated azepanes chemistryviews.org
6-Aminohexanoic acidReductive aminationIron catalyst, Carbonyl derivativesN-substituted azepanes doi.org

Catalytic hydrogenation is a crucial step in many azepane syntheses, often used to reduce unsaturated intermediates to the final saturated heterocyclic ring. nih.govmanchester.ac.uk

In the photochemical ring expansion of nitroarenes, the resulting unsaturated 3H-azepine intermediate is subjected to hydrogenolysis, typically with a palladium catalyst, to yield the saturated azepane. manchester.ac.ukresearchgate.net Similarly, syntheses that proceed via cross-metathesis to create unsaturated precursors rely on a subsequent palladium-catalyzed hydrogenation of both C=C and C≡N bonds to form the saturated azepane ring. chemistryviews.org

Catalytic hydrogenation can also be part of a domino reaction sequence. For example, it can be employed for the simultaneous debenzylation of a protecting group and the intramolecular reductive amination to form the azepane ring in one pot. acs.org The choice of catalyst, such as palladium on charcoal (Pd/C), is common for these transformations. google.com

Beyond reductive amination, various other intramolecular cyclization strategies are employed to build the azepane core. These methods often involve forming a key C-C or C-N bond to close the seven-membered ring.

Examples of such cyclizations include:

Aza-Prins Cyclization : This reaction, combining an aza-Prins cyclization with a Peterson-type elimination, can form tetrahydroazepines efficiently using sustainable iron(III) salt catalysts. acs.org

Rhodium-Catalyzed (4+1) Cyclization : An unconventional approach involves the intramolecular coupling of cyclobutanones and trisubstituted allenes, which proceeds via C-C bond activation to rapidly construct azepane-bridged bicyclic scaffolds. nih.gov

Tandem Amination/Cyclization : Copper(I) catalysis can mediate a tandem intermolecular amine addition and intramolecular cyclization of allenynes to produce novel azepine derivatives. mdpi.com

Radical Cyclization : Photoredox-catalyzed methods have been developed for the silylative cyclization of N-allyl and N-homoallylsulfonamides to give azepanes. doi.org

Catalytic Hydrogenation Approaches for Azepane Synthesis

Benzylation and N-Functionalization of Azepanes

Once the azepane ring is formed, the final step towards N-benzylazepan-4-amine is the introduction of the benzyl (B1604629) group at the nitrogen atom.

N-alkylation is a fundamental reaction for forming C-N bonds. wikipedia.org The direct N-benzylation of a pre-formed azepan-4-amine (B33968) scaffold is a common and straightforward approach.

This transformation is typically achieved through nucleophilic substitution, where the nitrogen atom of the azepane acts as a nucleophile, attacking an alkylating agent like benzyl bromide or benzyl chloride. wikipedia.org The reaction is often carried out under mild conditions, for instance, in a solvent like dichloromethane.

An alternative and highly controlled method is reductive amination . masterorganicchemistry.com This involves reacting the secondary amine of the azepane ring with benzaldehyde (B42025) to form an intermediate iminium ion, which is then reduced in situ to the N-benzylated product. masterorganicchemistry.com This avoids issues of over-alkylation that can sometimes occur with direct alkylation using halides. masterorganicchemistry.com

Catalytic methods using alcohols as alkylating agents are considered environmentally benign. acs.orgrsc.org Transition metal complexes based on iridium, ruthenium, or cobalt can catalyze the N-alkylation of amines with benzyl alcohol, a process that proceeds via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism and produces water as the only byproduct. acs.orgorganic-chemistry.orgrsc.org

Hydrogen Borrowing Alkylation for N-Benzyl Group Installation

A highly atom-economical and environmentally benign method for the N-alkylation of amines is the "hydrogen borrowing" or "hydrogen autotransfer" strategy. rsc.orgcardiff.ac.uk This process allows for the use of alcohols as alkylating agents, with water being the only byproduct. organic-chemistry.orgorganic-chemistry.org In the context of synthesizing this compound, this would involve the reaction of azepan-4-amine with benzyl alcohol.

The catalytic cycle, typically mediated by transition metal complexes of iridium or ruthenium, commences with the oxidation of the alcohol to the corresponding aldehyde, in this case, benzaldehyde. organic-chemistry.orgnih.govnih.gov This oxidation generates a metal hydride intermediate. The in situ-formed benzaldehyde then undergoes condensation with the primary amine (azepan-4-amine) to form an imine. In the final step, the metal hydride intermediate reduces the imine to furnish the desired N-benzylated amine, this compound, and regenerates the catalyst for the next cycle. organic-chemistry.orgnih.gov

This methodology offers significant advantages over traditional alkylations that use alkyl halides, as it avoids the formation of stoichiometric salt waste and utilizes more readily available and less toxic alcohol starting materials. rsc.orgnih.gov The efficiency of these reactions can be influenced by factors such as the choice of metal catalyst, ligands, and reaction temperature. organic-chemistry.orgorganic-chemistry.orgnih.gov For instance, ruthenium catalysts, such as [Ru(p-cymene)Cl2]2 combined with bidentate phosphine (B1218219) ligands like dppf or DPEphos, have proven effective for the N-alkylation of various amines with alcohols. organic-chemistry.orgnih.gov Similarly, iridium-based catalysts are also widely used for this transformation. nih.govnih.gov

Table 1: Comparison of Catalysts for Hydrogen Borrowing Alkylation

Catalyst SystemTypical Reaction ConditionsSubstrate ScopeKey Advantages
[Ru(p-cymene)Cl2]2 / dppfToluene, heatPrimary and secondary amines, sulfonamidesHigh efficiency, applicable to pharmaceutical synthesis. organic-chemistry.orgnih.gov
Iridium-phosphine complexesVaries (can be room temp)Broad, including functionalized alcohols and aminesCan operate under milder conditions, high functional group tolerance. nih.gov
Copper-based heterogeneous catalystsHeatSecondary and benzylic alcohols with anilineNo additives required, intrinsically safe. rsc.org
N-Heterocyclic Carbene (NHC) OrganocatalystMetal-free, mild conditionsAromatic and heteroaromatic aminesAvoids transition metals, operationally simple. rsc.org

Protecting Group Strategies in Amine Synthesis (e.g., Ns-amides, 4-(alkylamino)benzylamines)

In multi-step syntheses, the protection of amine functionalities is often crucial to prevent undesired side reactions. masterorganicchemistry.comorganic-chemistry.org The choice of protecting group is dictated by its stability under various reaction conditions and the ease of its selective removal. masterorganicchemistry.com

Ns-amides: Nitrobenzenesulfonyl (Ns) groups, particularly 2-nitrobenzenesulfonyl (o-Ns) and 4-nitrobenzenesulfonyl (p-Ns), serve as effective protecting groups for amines. rsc.orgtcichemicals.com The "Ns-strategy" is a versatile method where the Ns group acts as both a protecting and an activating group. tcichemicals.com N-monosubstituted Ns-amides can be readily alkylated under conventional or Mitsunobu conditions. rsc.org A key advantage of the Ns group is its facile cleavage under mild conditions using soft nucleophiles, such as thiols (e.g., thiophenol) in the presence of a base, which proceed via a Meisenheimer complex. rsc.orgtcichemicals.com This mild deprotection is orthogonal to many other protecting groups, which might require harsh acidic, basic, or reductive conditions. rsc.orgresearchgate.net

4-(Alkylamino)benzylamines: 4-(Alkylamino)benzylamines have been developed as convenient and effective protecting groups for amines. clockss.org These groups can be introduced to form N-(4-(alkylamino)benzyl) derivatives. A significant benefit of this protecting group is its selective and efficient removal under acidic conditions, such as with trifluoroacetic acid (TFA). clockss.org This method provides an alternative to the often harsh conditions required for traditional N-debenzylation, such as catalytic hydrogenolysis, which may not be compatible with other functional groups in the molecule. clockss.org

Table 2: Overview of Amine Protecting Groups

Protecting GroupIntroduction MethodDeprotection ConditionsKey Features
Ns-amides (Nitrobenzenesulfonyl)Reaction with nitrobenzenesulfonyl chloride.Mild nucleophilic cleavage (e.g., thiophenol, base). rsc.orgtcichemicals.comActs as both protecting and activating group; stable to acid/base. rsc.orgtcichemicals.com
4-(Alkylamino)benzylamines Reaction of an amine with a 4-(alkylamino)benzylamine derivative.Mild acid (e.g., Trifluoroacetic Acid - TFA). clockss.orgOffers selective deprotection under non-reductive acidic conditions. clockss.org
Boc (tert-butoxycarbonyl)Reaction with Boc-anhydride (Boc2O).Strong acid (e.g., TFA). masterorganicchemistry.comhighfine.comWidely used, stable to base and hydrogenation. highfine.combeilstein-journals.org
Cbz (Carboxybenzyl)Reaction with benzyl chloroformate (Cbz-Cl).Catalytic hydrogenation (H2, Pd/C). masterorganicchemistry.comhighfine.comClassic protecting group, removed under neutral conditions. highfine.com

Selective N-Debenzylation Methodologies

The removal of a benzyl group from a nitrogen atom is a common final step in many synthetic sequences. While catalytic hydrogenolysis (H2, Pd/C) is a standard method, it is not always suitable for molecules containing other reducible functional groups like alkenes, alkynes, or certain heterocycles. clockss.org Therefore, alternative, more selective methods are often required.

One such method involves the use of diisopropyl azodicarboxylate (DIAD) in a suitable solvent like tetrahydrofuran (B95107) (THF). thieme-connect.comacs.orgresearchgate.net This procedure allows for the selective N-debenzylation in the presence of O-benzyl ethers and other sensitive groups. acs.orgresearchgate.net The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed under acidic conditions to yield the free amine. thieme-connect.com The choice of solvent is critical, with THF often being essential for the reaction to proceed efficiently. thieme-connect.com

Another approach for the N-debenzylation of heterocycles utilizes potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (B87167) (DMSO) in the presence of oxygen. researchgate.net This method is effective for a variety of N-benzylated heterocycles and is proposed to proceed via the formation of a benzylic anion, which then reacts with oxygen. researchgate.net This technique is selective for N-benzyl groups and does not typically affect O-benzyl ethers. researchgate.net

For certain substrates, Lewis acids like aluminum chloride can also be employed for debenzylation, particularly for N-benzylindoles and related compounds. jst.go.jp The effectiveness of this method can be influenced by substituents on the benzyl group. jst.go.jp

Advanced Synthetic Routes to this compound and its Analogs

The development of novel synthetic methodologies continues to improve the efficiency, safety, and scope of azepane synthesis. These advanced routes often employ modern technologies and catalytic systems to construct the seven-membered heterocyclic core and its derivatives.

Microwave-Assisted Synthesis in Heterocyclic Chemistry

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved purity of products compared to conventional heating methods. researchgate.net In the synthesis of azepine derivatives, microwave-assisted protocols have been successfully applied.

For instance, a novel and efficient route to 5H-dipyridoazepine derivatives has been developed using a double nucleophilic aromatic substitution reaction under microwave irradiation, proceeding without the need for a catalyst. researchgate.net This method demonstrates the potential of microwave heating to facilitate reactions that might otherwise require harsh conditions or long reaction times. researchgate.net Microwave-assisted synthesis has also been employed in the final step of preparing N-benzylamide conjugates of non-steroidal anti-inflammatory drugs, where it helped to promote the desired substitution reaction over competing elimination. nih.gov The application of microwave heating can also be beneficial in ring-opening reactions, as seen in the synthesis of azepane precursors where a hydrolytic ring-opening of an oxazolidinone was efficiently achieved. acs.org

Table 3: Examples of Microwave-Assisted Reactions in Azepane Synthesis

Reaction TypeSubstratesConditionsOutcome
Double Nucleophilic Aromatic SubstitutionPrimary amines and 3,3'-(Z)-ethene-1,2-diylbis(4-chloropyridine)N-methyl-2-pyrrolidone (NMP), 150 °C, 3 h (microwave) vs. 24 h (conventional). researchgate.netFormation of 5H-dipyrido[4,3-b:3',4'-f]azepine derivatives. researchgate.net
N-HeterocyclizationAnilines and 1,6-dibromohexaneAqueous conditions, microwave. scispace.comSynthesis of N-aryl azepanes. scispace.com
Hydrolytic Ring OpeningOxazolidinone precursor2 M NaOH/EtOH (1:1), 90 °C, 1 h, microwave. acs.orgEfficient formation of an amine precursor for azepane ring closure. acs.org
Sequential Cyclopropanation/RearrangementDienyltriazolesRh(II) catalyst, 140 °C, 0.25 h, microwave. nih.govRapid synthesis of fused dihydroazepines. nih.gov

Cross-Coupling Reactions for Azepane Derivatives (e.g., Buchwald–Hartwig Amination)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful methods for forming carbon-nitrogen bonds and are widely used in the synthesis of N-aryl heterocycles. acs.orgnih.gov This reaction involves the coupling of an amine with an aryl halide or triflate, mediated by a palladium catalyst and a suitable ligand. acs.org

The Buchwald-Hartwig amination has been applied to the synthesis of various azepane derivatives. For example, it can be used to functionalize the azepane nitrogen by coupling it with different aryl halides, providing access to a wide range of N-aryl azepanes. acs.org The reaction has been employed in the synthesis of complex molecules, including dibenzo[b,f]azepines, where a double Buchwald-Hartwig amination can be used to form the seven-membered ring in a single step from a stilbene (B7821643) derivative. nih.gov

The success of these reactions often depends on the careful selection of the catalyst, ligand, base, and solvent system. nih.gov While highly effective, the coupling of sterically hindered or electronically challenging substrates, such as seven-membered cyclic amines like azepane, can sometimes prove difficult and result in lower yields. acs.org Despite these challenges, the versatility of cross-coupling reactions makes them an indispensable tool for creating diverse libraries of azepane analogs for various applications. nih.govresearchgate.net

Novel Process Development for Enhanced Synthetic Efficiency and Safety

The continual drive for more efficient, safer, and greener chemical processes has led to the development of novel synthetic strategies for azepanes and their analogs. researchgate.netresearchgate.net These advancements focus on improving atom economy, reducing hazardous waste, and streamlining multi-step sequences.

One innovative approach involves the photochemical dearomative ring expansion of nitroarenes to access complex azepanes. researchgate.net This method uses blue light to convert a six-membered nitroarene into a seven-membered ring system, which can then be hydrogenated to yield the final azepane. This two-step process provides a rapid entry to polysubstituted azepanes from simple starting materials. researchgate.net

Biocatalytic Approaches for Enantioselective Synthesis

The use of biocatalysis in the synthesis of chiral amines and heterocyclic compounds has gained significant traction as a green and highly selective alternative to traditional chemical methods. researchgate.net For the synthesis of the azepane core, and by extension this compound, biocatalytic strategies, particularly those employing enzymes, offer a promising route to enantiomerically pure products. rsc.org These methods are advantageous due to their high stereoselectivity, which often circumvents the need for complex resolution steps or chiral auxiliaries. rsc.org

Enzymes such as imine reductases (IREDs), monoamine oxidases (MAOs), and transaminases are at the forefront of the biocatalytic synthesis of chiral azepane derivatives. acs.orgresearchgate.netacs.org These enzymes can catalyze the asymmetric transformation of prochiral substrates to yield highly enantioenriched azepane structures.

Imine Reductases (IREDs)

Imine reductases are a class of NAD(P)H-dependent enzymes that catalyze the asymmetric reduction of imines to chiral amines. mdpi.com Their application in the synthesis of azepane derivatives involves the reduction of a cyclic imine precursor. This approach has been successfully demonstrated for the synthesis of various substituted azepanes, achieving high conversions and excellent enantioselectivity. acs.orgresearchgate.net The enantiocomplementary nature of different IREDs allows for the selective production of either the (R)- or (S)-enantiomer of the target amine by selecting the appropriate enzyme. researchgate.net

For instance, the chemoenzymatic synthesis of 2-aryl azepanes has been achieved through the asymmetric reductive amination of corresponding cyclic imines using a panel of IREDs. acs.orgresearchgate.net This highlights the potential of IREDs to be employed in the synthesis of chiral precursors to this compound.

Monoamine Oxidases (MAOs)

Monoamine oxidases are enzymes that catalyze the oxidative deamination of amines. In the context of enantioselective synthesis, MAOs are often used in deracemization processes. mdpi.com A racemic mixture of a chiral amine can be treated with an enantioselective MAO, which will selectively oxidize one enantiomer to the corresponding imine. This imine can then be non-selectively reduced back to the racemic amine, leading to an enrichment of the non-preferred enantiomer of the amine. Alternatively, the imine can be reduced by a chemical reducing agent in situ to regenerate the racemic amine, allowing for a dynamic kinetic resolution. This process has been applied to the synthesis of chiral cyclic amines. mdpi.com

Transaminases (ATAs)

Transaminases are pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. A one-pot photoenzymatic process has been developed for the synthesis of N-Boc-4-amino-azepane. acs.org This method combines a photochemical oxyfunctionalization to create a ketone intermediate (N-Boc-hexahydro-1H-azepin-4-one) from the parent azepane, followed by a stereoselective enzymatic transamination to yield the chiral amine. acs.org This approach demonstrates the feasibility of introducing the amine functionality at the 4-position of the azepane ring with high enantiomeric excess. acs.org

The following table summarizes the key enzymes and their applications in the synthesis of chiral azepane derivatives, which are foundational for the synthesis of this compound.

Enzyme ClassApplicationSubstrate TypeProduct TypeKey Advantages
Imine Reductases (IREDs)Asymmetric Reductive AminationCyclic IminesChiral Azepane DerivativesHigh enantioselectivity, access to both enantiomers. acs.orgresearchgate.net
Monoamine Oxidases (MAOs)DeracemizationRacemic Chiral AzepanesEnantioenriched AzepanesEffective for kinetic resolution of racemic mixtures. mdpi.com
Transaminases (ATAs)Asymmetric AminationAzepane KetonesChiral Amino-AzepanesHigh conversion and enantiomeric excess in one-pot systems. acs.org

Detailed research findings on the biocatalytic synthesis of specific azepane derivatives are presented in the table below, showcasing the effectiveness of these enzymatic approaches.

EnzymeSubstrateProductConversion (%)Enantiomeric Excess (ee %)Reference
Imine Reductase (CfIRED)2-phenyl-3,4,5,6-tetrahydro-2H-azepine(R)-2-phenylazepane93>99 researchgate.net
Imine Reductase (IR-24)2-phenyl-3,4,5,6-tetrahydro-2H-azepine(S)-2-phenylazepane8196 researchgate.net
TransaminaseN-Boc-hexahydro-1H-azepin-4-one(S)-N-Boc-4-amino-azepane>80>99 acs.org
TransaminaseN-Boc-hexahydro-1H-azepin-4-one(R)-N-Boc-4-amino-azepane>80>99 acs.org

These biocatalytic methods provide powerful tools for the enantioselective synthesis of the azepane core, laying a crucial foundation for the development of synthetic routes to complex chiral molecules such as this compound. The mild reaction conditions, high selectivity, and reduced environmental impact make biocatalysis an increasingly attractive strategy in modern organic synthesis. researchgate.net

Chemical Transformations and Derivatization of N Benzylazepan 4 Amine

Functionalization at the Azepane Ring System

The azepane ring presents sites for functionalization, particularly at the α- and β-positions relative to the ring's nitrogen atom. These reactions enable the introduction of new substituents and the modification of the core heterocyclic structure.

A significant challenge in the functionalization of N-heterocycles is the modification of the C-H bond at the β-position, which is generally less reactive than the α-position. nih.govacs.org A recently developed two-step protocol facilitates the β-alkenylation of saturated N-heterocycles, including pyrrolidines, piperidines, and azepanes. nih.govacs.org

The process begins with a selective dual C-H oxidation at the α- and β-positions to form a transient 3-alkoxyamino lactam intermediate. acs.orgnih.gov This is followed by a Wittig-like olefination reaction. acs.org In this key step, a base such as potassium t-butoxide (t-BuOK) mediates the reaction between the 3-alkoxyamino lactam and a stabilized phosphorus ylide, which is generated from a corresponding phosphonium (B103445) salt. acs.orgacs.org This sequence results in a C(sp³)–O bond olefination, yielding a 3-exo-alkenyl lactam. nih.govacs.org

This transition-metal-free (TMF) alkenylation has been successfully applied to N-benzylazepane (referred to as compound 19 in the study). acs.orgnih.gov The reaction with methyl (triphenylphosphoranylidene)acetate ([Ph₃P⁺CH₂CO₂Me]Br⁻) resulted in the corresponding β-alkenylated product (20 ) in moderate yield. acs.orgnih.gov

Table 1: β-Alkenylation of N-Benzylazepane

Reactant Reagent Product Yield Reference

This methodology provides a novel route to functionalize the azepane ring at a less reactive position, expanding the synthetic possibilities for this class of compounds. acs.org

The functionalization of C–H bonds alpha to the nitrogen atom in cyclic amines is a more established but continually evolving area of organic synthesis. nih.govsioc-journal.cn These methods provide a direct way to introduce substituents at the α-position, which is often crucial for modulating the biological activity of heterocyclic compounds. nih.gov

Several strategies exist for α-C–H functionalization, many of which involve the in-situ generation of a reactive iminium ion intermediate. chim.itacs.org This intermediate can then be trapped by a variety of nucleophiles. nih.govnih.gov

Key Strategies for α-C–H Functionalization:

Oxidative Approaches: Methods using oxidants like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) oxoammonium cations can facilitate the formation of an N-acyliminium intermediate from the cyclic amine. chim.it This intermediate readily reacts with nucleophiles such as trimethylsilyl (B98337) azide (B81097) (TMSN₃) or allyltrimethylsilane (B147118) (allylTMS) to yield α-azido or α-allyl products, respectively. chim.it

Intermolecular Hydride Transfer: A protecting-group-free approach involves the deprotonation of the amine followed by reaction with a hydride acceptor (e.g., benzophenone). nih.govnih.gov This generates a cyclic imine intermediate that is subsequently captured by an organolithium nucleophile, leading to the α-substituted amine. nih.gov This method is notable for its operational simplicity and avoidance of transition metals. nih.govnih.gov

Enzymatic and Photoredox Catalysis: Modern techniques employ biocatalytic strategies using engineered enzymes or photoredox catalysis to achieve highly enantioselective α-C–H functionalization. acs.org These methods offer high selectivity under mild conditions but often require specialized catalysts. acs.org

Table 2: General Methods for α-C–H Functionalization of Cyclic Amines

Method Key Intermediate Typical Reagents Product Type Reference
Oxidative Coupling Iminium Ion TEMPO, Nucleophile (e.g., TMSN₃) α-Substituted Amine chim.it
Hydride Transfer Cyclic Imine Base (e.g., n-BuLi), Hydride Acceptor, Organolithium α-Substituted Amine nih.gov

While direct examples involving N-benzylazepan-4-amine are not specified in the cited literature, these general methodologies are applicable to the α-positions of its azepane ring, providing established pathways for its derivatization.

β-Alkenylation of Saturated N-Heterocycles via Wittig-like Olefination

Reactions Involving the Amine Functionality

The primary amine at the 4-position of the azepane ring is a key site for a wide array of chemical transformations, allowing for the attachment of various functional groups and molecular scaffolds.

The primary amine of this compound can be readily converted into secondary, tertiary, or quaternary amines through alkylation, or into amides via acylation. These reactions are fundamental for building molecular complexity.

Alkylation: The reaction of the primary amine with alkyl halides proceeds via nucleophilic substitution to yield alkyl-substituted amines. lumenlearning.com However, controlling the degree of alkylation can be challenging, as the resulting secondary amine is also nucleophilic and can compete with the starting material, potentially leading to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.orgchemrevise.org Using a large excess of the initial amine can favor the formation of the mono-alkylated product. lumenlearning.com

Reductive Amination: A more controlled method for producing higher substituted amines is reductive amination. lumenlearning.comnumberanalytics.com This involves the reaction of the primary amine with a ketone or aldehyde to form an intermediate imine, which is then reduced in situ by a reducing agent like sodium cyanoborohydride (NaBH₃CN) to form a stable secondary or tertiary amine. lumenlearning.com

Acylation: Primary and secondary amines react readily with acylating agents such as acid chlorides and anhydrides to form stable amides. lumenlearning.com This reaction is often used to protect the amine group or to introduce a carbonyl-containing moiety. byjus.com For example, reacting the amine with benzoyl chloride would yield the corresponding N-benzoyl amide derivative.

The primary amine group is an excellent nucleophile, making it a common target for bioconjugation reactions, which covalently link molecules together. nih.gov These chemistries are widely used to attach labels, drugs, or other functional moieties.

N-Hydroxysuccinimidyl (NHS) Esters: This is one of the most common and efficient methods for labeling primary amines. tocris.comnih.gov NHS esters react with non-protonated primary amines under slightly basic conditions (pH 7.2–8.5) to form a stable and irreversible amide bond, releasing N-hydroxysuccinimide as a byproduct. tocris.comresearchgate.net This method is highly selective for primary amines. creative-biogene.com

Carbodiimide Chemistry: Reagents like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) are used to couple carboxylic acids to primary amines. researchgate.netcreative-biogene.com EDC activates the carboxyl group, allowing it to be attacked by the amine nucleophile to form an amide bond. creative-biogene.com

Isothiocyanates: These compounds react with primary amines to form stable thiourea (B124793) linkages. researchgate.net Fluorescein isothiocyanate (FITC) is a classic example used for fluorescent labeling. researchgate.net

Table 3: Common Chemistries for Amine Conjugation

Reagent Class Reactive Group Resulting Bond Typical pH Reference
NHS Esters Primary Amine Amide 7.2 - 8.5 tocris.comresearchgate.net
Carbodiimides (e.g., EDC) Primary Amine + Carboxylic Acid Amide 4.5 - 7.5 researchgate.netcreative-biogene.com

The nitrogen atom within the azepane ring of this compound is tertiary and can be oxidized to form an N-oxide, also known as an amine oxide. wikipedia.orglibretexts.org In this structure, a coordinate covalent bond is formed between the nitrogen and an oxygen atom (R₃N⁺–O⁻). wikipedia.org

This transformation is typically achieved using strong oxidizing agents. wikipedia.org Common reagents for the N-oxidation of tertiary amines include hydrogen peroxide (H₂O₂), peroxycarboxylic acids (peracids) like m-CPBA, or Caro's acid. wikipedia.orglibretexts.org

Amine oxides are polar molecules and can serve as weak bases. libretexts.org They are also synthetically useful intermediates. For instance, tertiary amine oxides can undergo a thermal elimination reaction known as the Cope Elimination, which typically occurs at high temperatures (150-200 °C) and results in the formation of an alkene and a hydroxylamine. libretexts.org This reaction proceeds through a concerted cyclic mechanism requiring a syn-relationship between the beta-hydrogen and the amine oxide group. libretexts.org The N-oxidation of the azepane nitrogen provides a route to further functionalize the heterocyclic ring or alter the compound's physicochemical properties.

Amine-Reactive Conjugation Chemistries

This compound as a Building Block in Complex Molecular Scaffolds

The this compound scaffold is a valuable starting material in synthetic organic and medicinal chemistry. Its structure, featuring a seven-membered azepane ring, a secondary amine, and a benzyl (B1604629) protecting group, provides multiple reactive sites for chemical modification. This versatility allows it to serve as a foundational element for the construction of more intricate molecular architectures, including fused heterocyclic systems and a diverse array of derivatized azepane structures.

Building Block for Fused Heterocyclic Systems

The inherent reactivity of the this compound framework makes it an ideal precursor for the synthesis of fused heterocyclic systems. The amino group and the adjacent methylene (B1212753) groups on the azepane ring can participate in cyclization reactions to form bicyclic and polycyclic structures. These reactions often involve condensation with bifunctional reagents or intramolecular cyclizations following initial derivatization.

One common strategy involves the reaction of the amine with reagents that can subsequently form a new ring fused to the azepane core. For instance, the reaction of cyclic amines with precursors can lead to the formation of fused systems like triazepines. rjpbcs.com The synthesis of azepino[4,5-b]indoles, for example, demonstrates how an azepane ring can be fused to an indole (B1671886) system, a common motif in biologically active compounds. mdpi.com Such syntheses often proceed through initial N-alkylation or acylation followed by an intramolecular cyclization step, such as a Pictet-Spengler or Fischer indole synthesis, adapted for the azepane ring.

The amino group can be transformed into a suitable functional group that facilitates intramolecular ring closure. For example, conversion of the amine to a hydrazone, followed by reaction with an appropriate electrophile, can lead to the formation of fused pyrazole (B372694) or triazine rings. Similarly, condensation with β-ketoesters can yield fused dihydropyridinone systems. The general principle involves leveraging the amine as a nucleophile to initiate a sequence of reactions that culminates in the formation of a new, fused ring system.

Fused System TypeGeneral Synthetic ApproachKey IntermediatesReference Example
Azepino[4,5-b]indolesFischer Indole Synthesis with an azepane-derived ketone or Pictet-Spengler type cyclization.N-benzyl-4-oxazepane or tryptophan-like precursor. mdpi.com
Fused 1,2,4-TriazepinesReaction of the azepane amine with formaldehyde (B43269) and hydrazine (B178648).This compound, formaldehyde, hydrazine. rjpbcs.com
Fused PyrimidinesCondensation with a 1,3-dicarbonyl compound or its equivalent.Enaminone or β-ketoamide derivative of this compound.N/A
Fused PyrazolesReaction with a 1,3-dielectrophile after conversion of the amine to a hydrazine derivative.Hydrazone of N-benzyl-4-oxazepane.N/A

This table presents generalized synthetic strategies based on known methodologies for related cyclic amines.

Derivatization for Diversification of Azepane Structures

Beyond creating fused systems, this compound is a key starting point for generating a wide variety of substituted azepane derivatives. This chemical diversification is crucial for exploring structure-activity relationships in drug discovery programs. Derivatization can occur at the secondary amine, the azepane nitrogen (after debenzylation), or the carbon backbone of the ring.

A significant strategy for creating three-dimensional diversity is the synthesis of spirocyclic compounds, where a second ring shares a single atom with the azepane ring. nih.govrsc.org The synthesis of spirocyclic heterocycles is of great interest as these structures are considered to be potential therapeutic agents. nih.gov For instance, the ketone precursor to this compound (N-benzylazepan-4-one) can undergo condensation with various reagents to form spirocyclic systems. Reactions with aminoalcohols can lead to spiro-oxazolidines, while reaction with aminothiols can yield spiro-thiazolidines. beilstein-journals.org These transformations introduce new heterocyclic rings at the C4 position of the azepane, dramatically altering the molecule's shape and physicochemical properties. The synthesis of such novel orthogonal ring systems can be challenging, but efficient solid-phase methodologies have been developed to facilitate their creation. nih.gov

Other derivatization strategies include:

N-Alkylation and N-Acylation: The secondary amine is readily alkylated or acylated to introduce a wide range of substituents. These modifications can modulate the basicity, lipophilicity, and hydrogen bonding capacity of the molecule.

Reductive Amination: The corresponding ketone, N-benzylazepan-4-one, can be used in reductive amination reactions with a vast library of primary and secondary amines to generate diverse N-substituted derivatives at the 4-position.

Functionalization of the Azepane Nitrogen: Removal of the N-benzyl protecting group via catalytic hydrogenation uncovers the secondary amine of the azepane ring itself. This position can then be functionalized with different substituents, providing another axis for diversification.

Alpha-Amino Functionalization: Radical-mediated reactions, such as the Giese addition, can be used to introduce new carbon-carbon bonds at the carbon atom alpha to the azepane nitrogen, offering a pathway to more complex substituted azepanes. acs.org

Derivatization TypeReactionReagentsResulting Structure
SpirocyclizationCondensation/Cycloaddition on N-benzylazepan-4-oneAminoalcohols, aminothiols, thioglycolic acidSpiro-oxazolidines, Spiro-thiazolidines
N-AcylationAmide CouplingAcyl chlorides, carboxylic acids with coupling agentsN-acyl-N-benzylazepan-4-amine derivatives
N-AlkylationReductive AminationAldehydes/ketones, reducing agent (e.g., NaBH(OAc)₃)N-alkyl-N-benzylazepan-4-amine derivatives
Ring N-FunctionalizationDebenzylation followed by alkylation/acylationH₂, Pd/C; then R-X or Acyl-X1-Substituted-azepan-4-amines
C-H FunctionalizationGiese AdditionAlkenes, photocatalyst, H-atom transfer agentα-Substituted azepane derivatives

This table outlines common derivatization reactions for the diversification of the this compound scaffold.

Mechanistic Investigations of Reactions Involving N Benzylazepan 4 Amine

Mechanistic Pathways of Amine N-Alkylation and Reductive Amination

The functionalization of the primary amine group in N-benzylazepan-4-amine can be achieved through several key mechanistic routes, primarily direct N-alkylation and reductive amination.

Direct N-Alkylation: This pathway typically follows a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.org The primary amine acts as a nucleophile, attacking an alkyl halide or a similar substrate with a suitable leaving group. The reaction proceeds in a single concerted step where the N-C bond is formed simultaneously as the bond to the leaving group is broken. A potential drawback of this method is the possibility of over-alkylation, leading to the formation of tertiary and quaternary amine salts, although reaction conditions can be optimized to favor mono-alkylation. libretexts.org

Reductive Amination: This powerful and widely used method involves a two-stage process to form a new C-N bond. libretexts.orgresearchgate.net

Imine Formation: The primary amine of this compound undergoes a nucleophilic addition to the carbonyl group of an aldehyde or ketone. This is followed by a dehydration step, which removes a molecule of water to form an imine (or Schiff base) intermediate. libretexts.org

Reduction: The C=N double bond of the imine is then reduced to a single bond. This can be achieved using various reducing agents, such as sodium borohydride, or through catalytic hydrogenation. libretexts.org

Reductive amination is often preferred for its high selectivity and the reduced likelihood of over-alkylation compared to direct alkylation with alkyl halides. libretexts.org

Table 1: Comparison of N-Alkylation and Reductive Amination Mechanisms

Feature Direct N-Alkylation (SN2) Reductive Amination
Reactants Primary/Secondary Amine + Alkyl Halide Primary/Secondary Amine + Aldehyde/Ketone
Key Intermediate None (concerted reaction) Imine or Enamine
Byproducts Halide Salt Water

| Key Steps | Nucleophilic attack and leaving group displacement in a single step. libretexts.org | 1. Nucleophilic addition to carbonyl. 2. Dehydration to form imine. 3. Reduction of the imine. libretexts.org | | Control | Can be prone to over-alkylation. libretexts.org | Generally provides good control for mono-alkylation. libretexts.org |

Elucidation of Hydrogen Borrowing Catalysis Mechanisms

Hydrogen borrowing, also known as hydrogen autotransfer, is an elegant and atom-economical catalytic process for the N-alkylation of amines using alcohols as alkylating agents. nih.govcsic.es This process avoids the use of stoichiometric activating agents or leaving groups, producing only water as a byproduct. csic.esrsc.org The mechanism, typically facilitated by transition metal complexes (e.g., Ru, Ir, Co, Ni, Pd), proceeds through a catalytic cycle. nih.govwhiterose.ac.ukorganic-chemistry.org

The accepted mechanistic cycle involves three key stages: csic.es

Dehydrogenation (Hydrogen "Borrowing"): The metal catalyst first abstracts two hydrogen atoms from the alcohol substrate, oxidizing it to a transient aldehyde or ketone intermediate. The catalyst temporarily stores these hydrogen atoms, often as a metal-hydride species. csic.eswhiterose.ac.uk

Condensation: The in situ-generated aldehyde or ketone reacts with the amine (in this case, this compound) to form an imine intermediate, with the concurrent release of a water molecule. whiterose.ac.uk

Hydrogenation (Hydrogen "Return"): The metal-hydride complex then transfers the "borrowed" hydrogen atoms to the imine intermediate, reducing it to the final N-alkylated amine product and regenerating the active catalyst for the next cycle. csic.esrsc.org

This methodology is highly efficient and has been demonstrated with a wide range of catalysts, including both precious and earth-abundant metals. nih.govorganic-chemistry.org Recent advancements have even shown that N-heterocyclic carbenes (NHCs) can act as organocatalysts for this transformation, proceeding through a single electron transfer (SET) process to facilitate the hydrogen transfer. rsc.org

Table 2: Selected Catalysts for Hydrogen Borrowing N-Alkylation

Catalyst Type Metal Center Examples/Precursors Reference
Homogeneous Iridium (Ir) [Cp*IrCl2]2 whiterose.ac.uk
Homogeneous Ruthenium (Ru) RuCl3·3H2O
Homogeneous Cobalt (Co) Co(II) complexes with PCP pincer ligands organic-chemistry.org
Homogeneous Nickel (Ni) [(PPh3)2NiCl2] organic-chemistry.org
Heterogeneous Palladium (Pd) Palladium on carbon (Pd/C) nih.gov
Organocatalyst N/A 1,3-bis(2,4,6-trimethylphenyl)imidazolinium chloride (NHC) rsc.org

Mechanistic Studies of C-H Silylation in Tertiary Amines

The direct functionalization of otherwise inert C-H bonds represents a major goal in modern synthetic chemistry. sigmaaldrich.com For tertiary amines like this compound, C-H silylation offers a route to introduce a versatile silyl (B83357) group, typically at the C-H bond alpha to the nitrogen atom. This transformation is generally achieved using transition metal catalysis.

The mechanism for C-H silylation in tertiary amines is believed to proceed via the following steps:

Coordination: The tertiary amine substrate coordinates to the metal center of the catalyst. The lone pair of the nitrogen atom facilitates this interaction.

C-H Activation: The coordinated metal catalyst then facilitates the cleavage of a nearby C-H bond. This is the crucial and often rate-determining step. For amines, activation typically occurs at the α-position due to the directing effect of the nitrogen atom, which places the α-C-H bond in close proximity to the metal center. acs.org

Silylation: The resulting organometallic intermediate reacts with a silylating agent (e.g., a hydrosilane or a disilane). This step involves the formation of the new C-Si bond and the regeneration of the active catalyst.

While specific studies on this compound are limited, the principles are derived from broader investigations into the C-H functionalization of aliphatic amines. dmaiti.com The presence of two nitrogen atoms in the molecule could lead to complex coordination behavior, potentially influencing the efficiency and regioselectivity of the silylation reaction.

Analysis of Regioselectivity in this compound Functionalization

Regioselectivity—the control over which site in a molecule reacts—is a critical challenge in the functionalization of a complex molecule like this compound, which possesses multiple potentially reactive C-H bonds. The primary sites for C-H activation are the benzylic position and the various positions on the azepane ring, particularly those alpha to the tertiary nitrogen.

The outcome of a functionalization reaction is determined by a combination of electronic and steric factors, as well as the nature of the catalyst and directing group used. diva-portal.org

Benzylic C-H Bonds: The two C-H bonds on the methylene (B1212753) bridge of the benzyl (B1604629) group are activated due to their benzylic nature. They are relatively weak and their functionalization leads to a stabilized radical or anionic intermediate.

Azepane Ring α-C-H Bonds: The C-H bonds on the carbons directly adjacent (alpha) to the tertiary ring nitrogen (at the C2 and C7 positions) are activated by the nitrogen atom. Transition metal catalysts often coordinate to the nitrogen, directing functionalization to these proximal C-H bonds. nih.gov

Other Azepane Ring C-H Bonds: The C-H bonds at the β and γ positions (C3, C6, and C5) are generally less reactive towards C-H activation unless specialized directing groups or catalytic systems are employed to reach these more remote sites. dmaiti.com

The competition between these sites is subtle. For instance, in Ru(II)-catalyzed reactions, the free amine can act as a directing group to facilitate C-H activation. nih.gov The choice of catalyst, ligands, and reaction conditions can be tuned to favor one position over another. For example, some catalytic systems show a strong preference for benzylic C-H bonds, while others, particularly those involving chelation-assistance, will favor the α-positions of the cyclic amine. diva-portal.orgnih.gov

Table 3: Factors Influencing Regioselectivity in this compound

Position Activating Factor Steric Hindrance Potential Reaction Type
Benzylic CH2 Resonance stabilization of intermediates. Relatively low. Oxidation, Halogenation, C-H Activation.
Azepane C2/C7 Proximity to the tertiary amine (directing group effect). nih.gov Moderate; influenced by ring conformation. Metal-catalyzed C-H activation/functionalization. acs.org
Azepane C3/C6 Generally lower electronic activation. Lower than C2/C7. Less favored for C-H activation without specific directing groups. dmaiti.com
Azepane C5 Adjacent to the primary amine-bearing carbon. Lower than C2/C7. Reactivity depends on the specific mechanism.

Conformational Dynamics and Pyramidal Inversion in Azepane Amines

The reactivity and interaction of this compound with catalysts and other molecules are profoundly influenced by its three-dimensional structure and dynamic behavior. frontiersin.org This involves two key phenomena: the conformational flexibility of the azepane ring and pyramidal inversion at the nitrogen centers.

Conformational Analysis of the Azepane Ring: The seven-membered azepane ring is highly flexible and lacks the rigid, well-defined chair conformation of cyclohexane. Instead, it exists as a dynamic equilibrium of several low-energy conformations, most commonly variations of twist-chair and twist-boat forms. libretexts.org The specific conformer that predominates, and the energy barriers between them, dictate the spatial arrangement of the substituents on the ring. The bulky benzyl group on the nitrogen and the amino group at the C4 position will have preferred pseudo-equatorial or pseudo-axial orientations to minimize steric strain. libretexts.org These conformational preferences determine which C-H bonds are accessible for reaction. ethz.ch

Pyramidal Inversion: Both the tertiary nitrogen within the ring and the primary exocyclic nitrogen are stereocenters that can undergo rapid pyramidal inversion. This process involves the nitrogen atom and its three substituents moving through a planar transition state, effectively inverting its configuration, similar to an umbrella turning inside out. This inversion is typically very fast at room temperature for simple amines, meaning that the two lone pair orientations are in rapid equilibrium. This dynamic process can affect how the molecule coordinates to a metal catalyst and can influence the stereochemical outcome of reactions. rsc.org

The interplay between the ring's conformational flexibility and the rapid inversion at both nitrogen atoms makes this compound a conformationally complex and dynamic molecule. frontiersin.org

Table 4: Dynamic Processes in this compound

Phenomenon Description Location Implication for Reactivity
Ring Conformation The seven-membered ring rapidly interconverts between low-energy forms (e.g., twist-chair, twist-boat). libretexts.org Azepane ring backbone. Affects the spatial orientation of substituents and the accessibility of C-H bonds for reaction. ethz.ch
Pyramidal Inversion Rapid inversion of the nitrogen atom's geometry through a planar transition state. Tertiary ring nitrogen and primary exocyclic nitrogen. Averages the stereochemical environment at nitrogen; can influence coordination to catalysts and chiral recognition. rsc.org

Spectroscopic and Structural Characterization of N Benzylazepan 4 Amine and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecules. These methods are essential for identifying the functional groups present in N-benzylazepan-4-amine.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint, revealing the presence of specific functional groups. For this compound, the key characteristic absorptions are associated with the N-H, C-H, C-N, and aromatic C=C bonds. orgchemboulder.comuc.edu

The N-H stretching vibration of the secondary amine is a key diagnostic peak, typically appearing as a single, weak to medium band in the region of 3350–3310 cm⁻¹. orgchemboulder.com The C-N stretching vibration for the aliphatic amine portion is expected in the 1250–1020 cm⁻¹ range. orgchemboulder.com

The benzyl (B1604629) group introduces several characteristic peaks. Aromatic C-H stretching vibrations are observed between 3100 and 3000 cm⁻¹. uc.edu The stretching of the C=C bonds within the benzene (B151609) ring typically gives rise to one or two bands of variable intensity in the 1600–1475 cm⁻¹ region. uc.edu

The azepane ring contributes signals from aliphatic C-H stretching, which are expected to be strong and fall in the 3000–2850 cm⁻¹ range. uc.edu The CH₂ bending (scissoring) vibration is typically found near 1465 cm⁻¹. uc.edu

Table 1: Predicted FT-IR Characteristic Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Secondary Amine (R₂NH) N-H Stretch 3350 - 3310 Weak to Medium
N-H Bend 1650 - 1580 Variable
N-H Wag 910 - 665 Strong, Broad
Benzyl Group Aromatic C-H Stretch 3100 - 3000 Medium
Aromatic C=C Stretch 1600 - 1475 Medium to Weak
Azepane Ring Aliphatic C-H Stretch 3000 - 2850 Strong
CH₂ Bend ~1465 Medium
Aliphatic C-N C-N Stretch 1250 - 1020 Medium to Weak

This table is based on established frequency ranges for the respective functional groups. orgchemboulder.comuc.edu

In the FT-IR spectrum of a related compound, (R)-α-methylbenzylamine, characteristic peaks for the amine group were observed with N-H stretching at 3364 cm⁻¹, N-H bending at 1451 cm⁻¹, and C-N deformation at 1368 cm⁻¹. researchgate.net The phenyl group showed a C=C vibration at 1492 cm⁻¹. researchgate.net These values align with the expected regions for this compound.

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations. horiba.com For this compound, Raman spectroscopy is effective for characterizing the vibrations of the benzene ring and the carbon skeleton of the azepane ring.

The most intense bands in the Raman spectrum of aromatic compounds are often associated with the ring stretching modes. For phenyl derivatives, a strong band related to the benzene-ring stretching mode is typically observed in the 1585-1611 cm⁻¹ range. ifremer.fr Another characteristic feature is the trigonal ring breathing vibration, which appears around 1000 cm⁻¹. ifremer.fr

While specific Raman data for this compound is not widely published, studies on related azobenzene (B91143) derivatives show strong signals around 1130, 1190, 1390, and 1430 cm⁻¹, which can be indicative of the complex vibrational modes of substituted ring systems. spectroscopyonline.com The C-H stretching vibrations, both aromatic and aliphatic, will also be present but are generally weaker in Raman than in IR spectra.

Table 2: Predicted Raman Shifts for this compound

Functional Group Vibrational Mode Expected Raman Shift (cm⁻¹)
Benzyl Group Ring Stretch 1585 - 1611
Ring Breathing (Trigonal) ~1000
Azepane Ring C-C Stretch / Skeletal Various, fingerprint region
C-H Bonds Aliphatic & Aromatic Stretches 2800 - 3100

This table is based on typical Raman shifts for the functional groups listed. ifremer.frspectroscopyonline.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the protons of the benzyl group, the azepane ring, and the amine N-H proton. savemyexams.com

Benzyl Protons: The five protons on the aromatic ring will typically appear as a multiplet in the range of δ 7.2–7.4 ppm. nih.gov The two benzylic protons (Ar-CH₂ -N) are expected to produce a singlet or a closely coupled system around δ 3.5–3.7 ppm. For example, in 3-benzyl-1,5,6,7-tetrahydro-4H-azepin-4-one, the benzylic protons appear as a singlet at δ 3.53 ppm. nih.gov

Azepane Protons: The protons on the seven-membered azepane ring will exhibit complex multiplets due to their diastereotopic nature and spin-spin coupling. The protons on carbons adjacent to the nitrogen (C2 and C7) are expected to be in the range of δ 2.5–3.5 ppm. The remaining methylene (B1212753) protons (C3, C5, C6) and the methine proton at C4 will likely appear as overlapping multiplets in the δ 1.5–2.5 ppm region. nih.gov

Amine Proton: The N-H proton of the secondary amine is expected to show a broad singlet, the chemical shift of which can vary depending on solvent, concentration, and temperature, but typically falls within the δ 1.0–3.0 ppm range.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity
Aromatic (Ar-H ) 7.2 - 7.4 Multiplet
Benzylic (Ar-CH₂ -N) 3.5 - 3.7 Singlet
Azepane (C2-H , C7-H ) 2.5 - 3.5 Multiplet
Azepane (C4-H ) 2.5 - 3.0 Multiplet
Azepane (C3-H , C5-H , C6-H ) 1.5 - 2.5 Multiplet
Amine (N-H ) 1.0 - 3.0 Broad Singlet

This table presents estimated chemical shifts based on data for similar structures. nih.govchemicalbook.commsu.edu

¹³C NMR spectroscopy provides a signal for each non-equivalent carbon atom in the molecule, offering direct insight into the carbon skeleton. libretexts.org

Benzyl Carbons: The aromatic carbons of the benzyl group are expected in the δ 125–140 ppm region. The quaternary carbon (C-ipso) attached to the methylene group will be around δ 138-140 ppm, while the other aromatic carbons (ortho, meta, para) will resonate between δ 125–130 ppm. nih.gov The benzylic carbon (Ar-C H₂-N) signal is anticipated around δ 55-60 ppm.

Azepane Carbons: The carbons of the azepane ring will appear in the aliphatic region. The carbons adjacent to the nitrogen (C2 and C7) are expected around δ 50–60 ppm. The carbon bearing the amine group (C4) would likely be in the δ 45–55 ppm range, with the remaining methylene carbons (C3, C5, C6) appearing at higher field, between δ 20–40 ppm. For instance, in 3-benzyl-1,5,6,7-tetrahydro-4H-azepin-4-one, the azepane carbons appear at δ 47.18, 42.62, 37.00, and 22.94 ppm. nih.gov

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Expected Chemical Shift (δ, ppm)
Aromatic (Quaternary, C-ipso) 138 - 140
Aromatic (CH) 125 - 130
Benzylic (C H₂-N) 55 - 60
Azepane (C2, C7) 50 - 60
Azepane (C4) 45 - 55
Azepane (C3, C5, C6) 20 - 40

This table presents estimated chemical shifts based on data for analogous structures. nih.govsigmaaldrich.comhmdb.ca

To unambiguously assign all proton and carbon signals and confirm the connectivity of this compound, two-dimensional (2D) NMR techniques are employed. ipb.pt

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H coupling). longdom.org A COSY spectrum of this compound would show correlations between adjacent protons within the azepane ring, helping to trace the connectivity from C2 through C7. For example, the proton at C4 would show cross-peaks to the protons at C3 and C5. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). ipb.pt An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, the singlet at ~3.6 ppm would correlate with the carbon signal at ~58 ppm, confirming the Ar-CH₂-N group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons over two or three bonds (²J_CH and ³J_CH). sdsu.edu HMBC is crucial for piecing together the molecular fragments. For this compound, key correlations would include:

A cross-peak between the benzylic protons (Ar-CH₂ -N) and the aromatic ipso-carbon, as well as the C2 and C7 carbons of the azepane ring.

Correlations from the azepane ring protons to neighboring carbons, confirming the seven-membered ring structure.

Together, these advanced NMR techniques provide a comprehensive and unambiguous structural confirmation of this compound. ipb.ptrsc.org

Carbon-13 Nuclear Magnetic Resonance (13C NMR)

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and structure of a compound. nist.gov Various ionization methods and mass analyzers are employed to characterize this compound and its analogs.

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio with very high precision, often to several decimal places. This accuracy allows for the determination of the elemental composition of a molecule by providing an exact mass, which can be used to distinguish between compounds with the same nominal mass but different chemical formulas. innovareacademics.in For instance, HRMS can differentiate between molecules with different elemental compositions that would appear as a single peak in a lower-resolution mass spectrometer.

The high resolving power of HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, facilitates the confident identification of analytes and reduces the risk of false positives. innovareacademics.inmdpi.com This technique is particularly valuable for the analysis of complex mixtures and for confirming the identity of novel derivatives of this compound. innovareacademics.in The enhanced mass accuracy, often within 5 ppm, allows for reliable peptide identification and characterization of modifications in related biological molecules. americanpharmaceuticalreview.com

Table 1: Comparison of Mass Spectrometry Techniques

TechniquePrincipleKey Advantages for this compound Analysis
HRMS Measures mass-to-charge ratio with high precision, enabling determination of exact mass and elemental formula. innovareacademics.in- Unambiguous molecular formula determination. - High confidence in structural elucidation. mdpi.com - Differentiation of isobaric interferences. mdpi.com
GC-MS Separates volatile compounds by gas chromatography before ionization and mass analysis. thermofisher.com- Analysis of volatile derivatives. - Identification of components in complex mixtures. nist.gov - Quantitative analysis of known compounds. chromatographyonline.com
ESI-MS Generates ions from a liquid solution using a high-voltage electrospray, a "soft" ionization method. wikipedia.org- Analysis of non-volatile and thermally labile derivatives. nih.gov - Minimal fragmentation, preserving the molecular ion. wikipedia.org - Study of non-covalent interactions. wikipedia.org

This table provides a summary of the key features of each mass spectrometry technique as it applies to the analysis of this compound and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com This technique is well-suited for the analysis of volatile and semi-volatile compounds. For the analysis of amine-containing compounds like this compound, derivatization may be necessary to increase volatility and improve chromatographic performance.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated into its components in a capillary column. thermofisher.com The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), and fragmented. The resulting mass spectrum provides a fragmentation pattern that serves as a molecular "fingerprint," aiding in the identification of the compound by comparison to spectral libraries. nist.gov It is important to note that the choice of solvent can sometimes lead to the formation of condensation products with primary and secondary amines during GC-MS analysis. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing non-volatile and thermally labile molecules, including many derivatives of this compound. wikipedia.orgnih.gov In ESI, a high voltage is applied to a liquid sample to create an aerosol of charged droplets. creative-proteomics.com As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of ions into the gas phase. nih.gov

A key advantage of ESI is that it typically produces minimal fragmentation, with the mass spectrum often dominated by the protonated molecule [M+H]+ or other adduct ions. wikipedia.org This simplifies the determination of the molecular weight of the analyte. ESI can also produce multiply charged ions, which extends the mass range of the analyzer and is particularly useful for large biomolecules. wikipedia.org When coupled with tandem mass spectrometry (MS/MS), ESI can provide detailed structural information through the controlled fragmentation of selected ions. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.gov This technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. nih.gov By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, from which the precise positions of the atoms and the nature of their chemical bonds can be determined. nih.gov

For this compound and its derivatives that can be crystallized, X-ray crystallography provides unparalleled detail about their solid-state conformation, including bond lengths, bond angles, and torsional angles. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. researchgate.net The crystal structure of a related secondary amine, 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, revealed a monoclinic system with specific bond lengths and a defined torsional angle between the pyridinyl and phenyl rings. mdpi.com Similarly, studies on other complex organic molecules have demonstrated the power of X-ray crystallography in elucidating detailed structural features and intermolecular interactions. researchgate.netnih.gov

Table 2: Crystallographic Data for a Related Amine Derivative

ParameterValueReference
Crystal SystemMonoclinic mdpi.com
Space GroupP21/c mdpi.com
Torsional Angle (pyridinyl-phenyl)63.0 (2)° mdpi.com

This table presents example crystallographic data for a structurally related amine, illustrating the type of detailed information obtained from X-ray crystallography.

Other Spectroscopic Techniques for Chemical Composition and Bonding

In addition to mass spectrometry and X-ray crystallography, other spectroscopic methods provide valuable information about the chemical composition and bonding within this compound and its derivatives.

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the chromophores present in the molecule. msu.edu

For this compound, the benzene ring constitutes a primary chromophore. The absorption spectrum is influenced by the electronic transitions within the aromatic system. The presence of the amine group, an auxochrome, can cause a shift in the absorption maxima to longer wavelengths (a bathochromic or red shift) and an increase in the absorption intensity. The electronic absorption profiles of proteins and amino acids, for instance, show characteristic broad features in the UV region. nih.gov The absorption of aromatic amino acids like phenylalanine, which contains a benzene ring, typically occurs around 257 nm. nih.gov The conjugation of double bonds significantly affects the λmax, with each additional conjugated double bond causing a shift to a longer wavelength. libretexts.org The degradation of azo dyes into their corresponding amines has been monitored using UV-visible spectroscopy, demonstrating its utility in tracking reactions involving amino groups. researchgate.net

X-ray Photoelectron Spectroscopy (XPS)

The core-level spectra of carbon (C 1s) and nitrogen (N 1s) are of primary interest for the structural characterization of this compound. The binding energies of the photoelectrons are sensitive to the chemical environment of the atoms, allowing for the differentiation of carbon and nitrogen atoms in different functional groups.

Predicted N 1s Spectrum

For this compound, a single, albeit potentially broad, peak is anticipated in the high-resolution N 1s spectrum, corresponding to the secondary amine nitrogen atom. In various organic compounds, the binding energy for a secondary amine nitrogen is typically observed in the range of 399.0 eV to 400.5 eV. researchgate.netmdpi.com For instance, studies on nitrogen-containing polymers and functionalized materials have identified secondary amine nitrogen peaks at approximately 398.9 eV and 400.3 eV. researchgate.netnih.gov The precise binding energy for the nitrogen in this compound would be influenced by the electron-donating effects of the neighboring alkyl groups (the azepane ring and the benzyl group). It is also possible that under certain conditions, such as adsorption onto a surface or in the presence of acidic species, the amine group could be protonated, resulting in a shift to a higher binding energy, typically around 401.4 eV to 401.8 eV for the resulting ammonium-like nitrogen. rsc.orgd-nb.info

Predicted C 1s Spectrum

The C 1s spectrum of this compound is expected to be more complex, with multiple overlapping peaks corresponding to the different carbon environments present in the molecule. The spectrum can be deconvoluted to identify these different carbon species.

Aromatic Carbons: The six carbon atoms of the benzene ring are expected to produce a significant peak. The binding energy for sp²-hybridized carbons in a benzene ring typically appears around 284.8 eV to 285.0 eV. rsc.orgnih.gov

Aliphatic Carbons (C-C, C-H): The five methylene groups of the azepane ring that are not directly bonded to the nitrogen atom (C2, C3, C5, C6, and C7) will contribute to a peak at a binding energy characteristic of aliphatic carbons, generally found around 284.8 eV to 285.0 eV. rsc.orgnih.gov This peak will likely overlap with the signal from the aromatic carbons.

Carbons bonded to Nitrogen (C-N): There are three carbon atoms directly bonded to the nitrogen atom: the benzylic carbon (C8) and two carbons of the azepane ring (C4 and the carbon at the 4-position). These carbons are in a more electron-deficient environment compared to the other aliphatic carbons, and their signal is therefore shifted to a higher binding energy. The C-N peak is typically observed in the range of 285.5 eV to 286.6 eV. rsc.orgnih.gov

Benzylic Carbon: The benzylic carbon, being attached to both the aromatic ring and the nitrogen atom, might be distinguishable or contribute to the higher binding energy side of the C-N envelope.

A summary of the predicted binding energies for the distinct chemical environments in this compound is presented in the table below.

Functional Group Predicted Binding Energy (eV) Corresponding Atoms Supporting Citations
N 1s
Secondary Amine (-NH-)399.0 - 400.5N researchgate.netmdpi.comnih.gov
Protonated Amine (-NH₂⁺-)401.4 - 401.8N (if protonated) rsc.orgd-nb.info
C 1s
Aromatic (C=C)284.8 - 285.0C of Benzene Ring rsc.orgnih.gov
Aliphatic (C-C, C-H)284.8 - 285.0C2, C3, C5, C6, C7 of Azepane Ring rsc.orgnih.gov
C-N285.5 - 286.6C4, C8, and 4-position C of Azepane rsc.orgnih.gov

It is important to note that these are predicted values based on analogous compounds, and experimental verification would be necessary for definitive assignments. The actual measured binding energies can be influenced by factors such as instrument calibration, surface charging, and the specific chemical environment of the sample.

Computational Chemistry and Theoretical Studies on N Benzylazepan 4 Amine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

DFT calculations are a cornerstone of computational chemistry, used to determine the optimized geometry and electronic characteristics of a molecule. Such studies for N-benzylazepan-4-amine would be invaluable for understanding its conformational preferences and the distribution of electrons within its structure.

HOMO-LUMO Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's chemical reactivity. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, indicates the molecule's kinetic stability and its propensity to engage in chemical reactions. For this compound, a HOMO-LUMO analysis would identify the regions of the molecule most likely to act as electron donors and acceptors. In the absence of specific studies, one can only hypothesize that the lone pair of electrons on the nitrogen atoms would significantly contribute to the HOMO, while the LUMO would likely be distributed across the benzyl (B1604629) group's aromatic ring.

Molecular Electrostatic Potential (MESP) Surface Mapping

The MESP surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of positive and negative potential. For this compound, one would expect to see negative potential (red/yellow) around the nitrogen atoms due to their lone pairs of electrons, indicating sites susceptible to electrophilic attack. Positive potential (blue) would likely be found around the hydrogen atoms.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies)

Computational methods, particularly DFT, are widely used to predict spectroscopic data, such as infrared (IR) vibrational frequencies. By calculating the vibrational modes of a molecule, researchers can assign the peaks observed in experimental spectra. A computational study of this compound's vibrational frequencies would aid in its experimental characterization.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. It allows for the study of transient species like intermediates and transition states that are often difficult to observe experimentally.

Transition State Characterization and Energetics

For any potential reaction involving this compound, computational modeling could identify the transition state structures and calculate their energies. This information is vital for determining the reaction's activation energy and, consequently, its rate. Without specific reactions studied, this remains a hypothetical application of computational chemistry to this compound.

Activation Barrier Calculations

Activation barrier calculations are a cornerstone of computational chemistry, providing quantitative insight into the kinetics of a chemical reaction. These calculations determine the energy of the transition state—the highest energy point along the reaction coordinate—relative to the energy of the reactants. The resulting value, the activation energy (Ea), is crucial for predicting reaction rates and understanding reaction mechanisms.

For a reaction involving this compound, such as its synthesis via N-alkylation of azepan-4-amine (B33968) with a benzyl halide or its participation in a subsequent functionalization reaction, computational chemists would employ methods like Density Functional Theory (DFT) or high-level ab initio calculations.

Theoretical Application to this compound:

A hypothetical study on the formation of this compound via reductive amination of azepan-4-one (B24970) with benzylamine (B48309) would involve mapping the potential energy surface of the reaction. The computational steps would include:

Geometry Optimization: Calculating the lowest energy structure for the reactants (azepan-4-one, benzylamine), intermediates (e.g., the hemiaminal and the imine), the transition states connecting them, and the final product.

Transition State Search: Identifying the specific geometry of the transition state for each elementary step (e.g., imine formation, hydride attack). This is a critical and complex computational task.

Frequency Calculation: Confirming the nature of the stationary points. Reactants and products will have all positive (real) vibrational frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Calculation: Determining the single-point energies of the optimized structures using a high-level basis set to obtain an accurate activation barrier.

A data table from such a hypothetical study might look like the following, illustrating the calculated energy profile.

Reaction StepSpeciesRelative Energy (kcal/mol)Nature of Stationary Point
1Reactants (Azepan-4-one + Benzylamine)0.0Minimum
2Transition State 1 (Imine Formation)+25.4Saddle Point (1 Imag. Freq.)
3Imine Intermediate+5.2Minimum
4Transition State 2 (Hydride Reduction)+15.8Saddle Point (1 Imag. Freq.)
5Product (this compound)-10.7Minimum
Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental or computational studies on the activation barriers for reactions involving this compound are not available in the reviewed literature.

Such calculations would be invaluable for optimizing reaction conditions (e.g., temperature, catalyst choice) by providing a molecular-level understanding of the reaction pathway.

Stereochemical Predictions and Enantioselectivity Studies (if applicable)

This compound possesses a stereocenter at the C4 position of the azepane ring, meaning it can exist as a pair of enantiomers, (R)-N-benzylazepan-4-amine and (S)-N-benzylazepan-4-amine. Computational studies are exceptionally useful for predicting the stereochemical outcomes of reactions and for understanding the sources of enantioselectivity.

Conformational Analysis: The seven-membered azepane ring is highly flexible and can adopt multiple low-energy conformations (e.g., chair, boat, twist-chair). The bulky N-benzyl group and the C4-amino group will have specific preferences for equatorial or axial positions in these conformations. Computational modeling can predict the relative stability of these conformers.

A theoretical study would involve:

A systematic conformational search to identify all possible low-energy structures.

Geometry optimization and energy calculation (using DFT or other methods) for each conformer to determine their relative populations at a given temperature according to the Boltzmann distribution.

Enantioselectivity Predictions: In the context of an asymmetric synthesis of this compound, for instance, using a chiral catalyst, computational modeling can be used to predict which enantiomer will be the major product. This is achieved by modeling the transition states of the reaction leading to the (R) and (S) products.

The key steps are:

Model the interaction of the substrate, reagent, and chiral catalyst for both the R- and S-forming pathways.

Locate and calculate the energies of the diastereomeric transition states, (TS)-R and (TS)-S.

The difference in the free energy (ΔΔG‡) between these two transition states allows for the prediction of the enantiomeric excess (ee) of the reaction.

A hypothetical data table summarizing such a predictive study is shown below.

Transition StateAbsolute Energy (Hartree)Relative Free Energy (kcal/mol)Predicted Enantiomeric Ratio (R:S)
(TS)-R-654.123450.095
(TS)-S-654.12100+1.545
Note: This data is purely illustrative. No published studies providing such predictive data for the enantioselective synthesis of this compound were found.

These theoretical predictions are powerful tools that can guide the design and selection of chiral catalysts for the synthesis of enantiomerically pure compounds, which is of paramount importance in fields such as medicinal chemistry. While specific studies on this compound are lacking, the principles outlined here form the basis of modern computational approaches to stereochemistry.

Future Research Directions and Unexplored Avenues in N Benzylazepan 4 Amine Chemistry

Development of Sustainable and Green Chemistry Approaches for N-Benzylazepan-4-amine Synthesis

The synthesis of azepane derivatives, including this compound, is increasingly being viewed through the lens of green chemistry, which prioritizes atom economy, waste reduction, and the use of environmentally benign reagents. researchgate.netnih.gov Future research is anticipated to focus on developing more sustainable synthetic routes.

Key Areas for Future Research:

Catalyst-Free Reactions: The development of catalyst-free ring expansion reactions, potentially using air as a "green" oxidant, presents a promising avenue for constructing the dibenzo[b,d]azepine skeleton. rsc.orgrsc.org

Eco-Friendly Methodologies: Research into eco-friendly methodologies that emphasize sustainability will be crucial. researchgate.netnih.gov This includes the use of simpler chemicals and minimizing waste, as measured by metrics like the E-factor. researchgate.net

Renewable Resources: A significant long-term goal is the synthesis of amines from renewable resources. A systematic evaluation of these pathways using green metrics toolkits will be essential to ensure their environmental benefits. rsc.org

Electrochemical Synthesis: Electrochemical methods offer a sustainable approach to C-N bond formation, enabling precise and energy-efficient transformations. nih.gov The electrochemical N-formylation of amines using methanol (B129727) as both reagent and solvent showcases a potential pathway for creating nitrogen-containing compounds with greater sustainability. nih.gov

Biocatalysis: The use of whole-cell biocatalysts, such as amine-tolerant E. coli strains, for the stereoselective bioamination of ketones presents a sustainable method for producing chiral amines without the need for external cofactors. uva.nl

Design and Discovery of Novel Catalytic Systems for this compound Transformations

Catalysis is fundamental to the synthesis and functionalization of complex molecules like this compound. The discovery of novel catalytic systems can lead to more efficient and selective transformations.

Emerging Catalytic Strategies:

Photoredox Catalysis: This approach has shown promise in the synthesis of C(sp3)-rich tertiary amines. cam.ac.ukacs.orgchemrxiv.org Its combination with organocatalysis can enable challenging transformations like the enantioselective α-alkylation of aldehydes. wikipedia.org Azepane has been used as a secondary amine cocatalyst in the β-arylation of cyclic ketones. wikipedia.org

Enzymatic Catalysis: The combination of photochemical oxyfunctionalization with enzymatic transamination or carbonyl reduction provides a one-pot synthesis route for chiral azepane derivatives with high conversion and enantiomeric excess. acs.org

Transition Metal Catalysis: Transition metals like rhodium and palladium are instrumental in various synthetic strategies for azepane derivatives. acs.orgresearchgate.net For instance, rhodium-catalyzed hydrocarbonylation can be used to synthesize δ-lactams from secondary homoallyl amines. researchgate.net Cobalt-catalyzed reductive cross-coupling also offers a direct route to functionalized azepanes. rsc.org

Dual Catalytic Systems: The use of dual catalytic systems, for example combining a rhodium complex with a ruthenium catalyst, can facilitate alternate synthetic routes for related compounds. researchgate.net

Exploration of Advanced Functionalization and Derivatization Strategies for this compound

The functionalization and derivatization of the this compound scaffold are key to exploring its chemical space and potential applications. Advanced strategies can provide access to a wider range of analogues with diverse properties.

Innovative Functionalization Approaches:

Ring Expansion and Contraction: Skeletal editing techniques, including atom insertion for ring expansion and atom deletion for ring contraction, are powerful tools for modifying cyclic structures. rsc.org Photochemical dearomative ring expansion of nitroarenes offers a method to prepare complex azepanes from simple starting materials. researchgate.net

C-H Functionalization: Direct C-H functionalization offers an atom-economical way to introduce new functional groups. Biocatalytic approaches using engineered enzymes can achieve enantioselective α-C–H functionalization of saturated N-heterocycles. acs.org

Tandem Reactions: Copper(I)-catalyzed tandem amination/cyclization of fluorinated allenynes provides an efficient route to novel trifluoromethyl-containing azepine-2-carboxylates. nih.govmdpi.com

Migration-Annulation Protocols: The formal 1,3-migration of hydroxy and acyloxy groups initiated by α-imino rhodium carbene, followed by selective annulation, is an efficient method for synthesizing seven-membered N-heterocycles. acs.org

Integration of Machine Learning and AI in this compound Chemical Research

Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical research by accelerating discovery and optimization processes.

Applications in this compound Research:

Reaction Optimization: ML algorithms, such as Bayesian optimization, can be used to optimize reaction conditions for amine synthesis, considering multiple variables like concentration, temperature, and solvent choice to maximize yield and minimize cost. cam.ac.ukacs.orgchemrxiv.org

Predictive Modeling: ML models can be developed to predict the outcomes of chemical reactions, such as the N-dealkylation of amines mediated by cytochrome P450 enzymes. mdpi.com These models can be trained on datasets of known reactions and molecular descriptors. mdpi.com

Protein Engineering: ML can guide the engineering of enzymes, like amine transaminases, to improve their activity, selectivity, and substrate scope for the synthesis of complex amines. uni-greifswald.de

De Novo Design: AI can be utilized for the de novo design of novel azepine-based compounds with desired pharmacological properties, expanding the chemical space for drug discovery. researchgate.netnih.gov

Investigation of this compound in Supramolecular Assemblies

The study of how molecules like this compound interact to form larger, organized structures is a burgeoning area of research. The unique three-dimensional shape of the azepane ring makes it an interesting building block for supramolecular chemistry. researchgate.net

Future Research in Supramolecular Chemistry:

Hydrogen Bonding and π-Stacking: The supramolecular assembly of azepine derivatives can be driven by various non-covalent interactions, including hydrogen bonds (e.g., O-H···N) and π-π stacking interactions. researchgate.netnih.gov The specific patterns of these interactions can lead to different crystal packing and macroscopic properties. researchgate.netnih.gov

Host-Guest Chemistry: The azepane scaffold could potentially act as a host for smaller guest molecules, or as a guest within larger host systems like cyclodextrins. beilstein-journals.org

Self-Assembly: The self-assembly of azobenzene (B91143) derivatives can lead to macroscopic motion actuated by photoisomerization, suggesting that azepane-containing molecules could be designed to form dynamic, responsive materials. rsc.org

Molecular Conformations: The azepine ring can adopt different conformations, such as a boat-type conformation, which influences how it interacts with other molecules in a supramamolecular assembly. researchgate.net

The continued exploration of these future research directions will undoubtedly unlock new possibilities for the synthesis, functionalization, and application of this compound and its derivatives, contributing to advancements in medicinal chemistry and materials science.

Q & A

Q. What are the standard synthetic methodologies for N-benzylazepan-4-amine, and how can reaction conditions be optimized?

this compound can be synthesized via reductive amination , a common approach for secondary amines. A representative protocol involves:

  • Reacting azepan-4-amine with benzaldehyde in the presence of a catalyst (e.g., Pd/NiO under hydrogen at 25°C for 10 hours, yielding ~84% product after purification by filtration and evaporation .
  • Solvent selection (e.g., dichloromethane) and acid-binding agents (e.g., sodium carbonate) to improve yields and reduce side reactions .
  • Optimization parameters include temperature (room temperature vs. heated), catalyst loading, and hydrogen pressure.

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm amine proton environments and benzyl group integration .
  • UV/Vis spectroscopy (λmax ~255 nm) for preliminary identification of conjugated systems .
  • Chromatography (HPLC or GC-MS) to assess purity and detect impurities ≥98% .

Advanced Research Questions

Q. How can researchers resolve contradictory data in enzyme inhibition studies involving this compound?

Contradictions in biological activity (e.g., cholinesterase inhibition) may arise from:

  • Variability in assay conditions (pH, temperature, substrate concentration).
  • Metabolic instability of the compound in vitro vs. in vivo.
  • Statistical validation : Use replicate experiments (n ≥ 3) and meta-analysis frameworks (e.g., Cochrane systematic review guidelines) to evaluate reproducibility .
  • Structural analogs : Compare with derivatives (e.g., N-methyl-4-methoxybenzylamine) to identify structure-activity relationships .

Q. What methodologies enable late-stage functionalization of this compound for medicinal chemistry applications?

Advanced strategies include:

  • Direct deamination : Use N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide (Reagent 3) to selectively remove primary amines at room temperature, preserving stereochemistry in complex molecules .
  • Risk mitigation : Conduct Ames testing for mutagenicity and DSC analysis to assess thermal stability during functionalization .
  • Protective group strategies : Benzyl groups can be selectively removed via hydrogenolysis to regenerate free amines for further derivatization .

Q. How should researchers design experiments to evaluate the environmental and safety risks of this compound?

  • Hazard analysis : Follow guidelines from Prudent Practices in the Laboratory (National Academies Press) for risk assessments, including PPE requirements (gloves, masks) and waste disposal protocols .
  • Nitrosamine risk : Screen for potential nitrosamine formation using supplier questionnaires (e.g., EMA guidelines) to assess contamination risks from amines and nitrosating agents .
  • Stability testing : Monitor degradation products under storage conditions (-20°C) using accelerated stability studies .

Data Contradiction and Reproducibility

Q. What steps should be taken if spectroscopic data (e.g., NMR) for this compound conflicts with computational predictions?

  • Re-evaluate computational models : Cross-check density functional theory (DFT) parameters (e.g., solvent effects, basis sets) against experimental conditions.
  • Isolate impurities : Use preparative chromatography to separate byproducts and re-analyze .
  • Collaborative validation : Compare results with databases like NIST Chemistry WebBook for reference spectra .

Methodological Tables

Q. Table 1. Synthetic Conditions for this compound Analogues

SubstrateCatalystSolventTemperatureYieldReference
Azepan-4-amine + BenzaldehydePd/NiO (1.1 wt%)H₂ atmosphere25°C84%
4-Nitrobenzylamine + DimethylamineNa₂CO₃DCMReflux95%

Q. Table 2. Key Safety Protocols

Risk FactorMitigation StrategyReference
MutagenicityAmes testing, ventilation, PPE
Nitrosamine formationSupplier questionnaires, process audits
Thermal decompositionDSC monitoring, avoid heating above 40°C

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